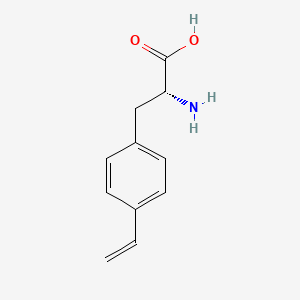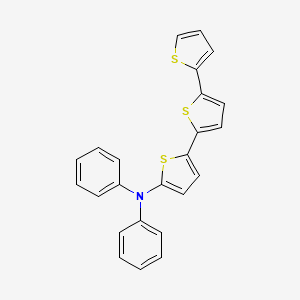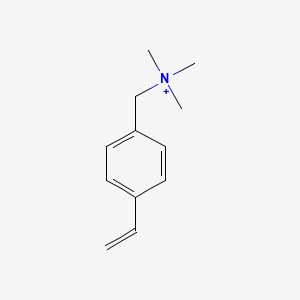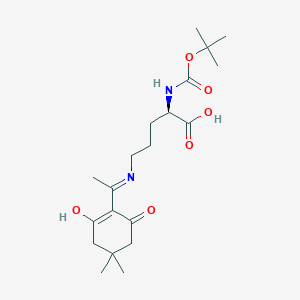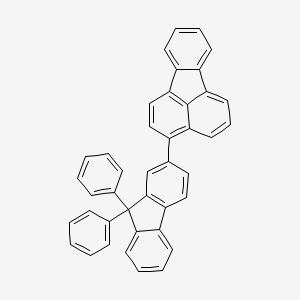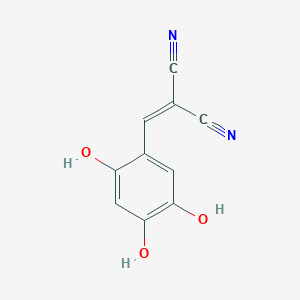![molecular formula C30H28N2O4 B13143774 Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl- CAS No. 43133-08-0](/img/structure/B13143774.png)
Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) is a synthetic organic compound characterized by its unique structure, which includes two diphenylacetamide groups connected by an ethane-1,2-diylbis(oxy) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) typically involves the reaction of ethane-1,2-diol with N,N-diphenylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an organic solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism by which 2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
- 2,2’-[ethane-1,2-diylbis(oxy)]bisethyl dinitrate
- 2,2’-[ethane-1,2-diylbis(oxy)]bis(N-benzyl-N-methylethanamine)
- 2,2’-[ethane-1,2-diylbis(oxy)]bisethyl diacetate
Uniqueness
What sets 2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
特性
CAS番号 |
43133-08-0 |
|---|---|
分子式 |
C30H28N2O4 |
分子量 |
480.6 g/mol |
IUPAC名 |
2-[2-[2-oxo-2-(N-phenylanilino)ethoxy]ethoxy]-N,N-diphenylacetamide |
InChI |
InChI=1S/C30H28N2O4/c33-29(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)23-35-21-22-36-24-30(34)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChIキー |
COJFPEDVPOMTDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCCOCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


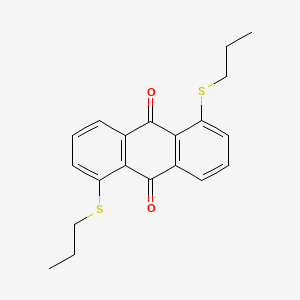

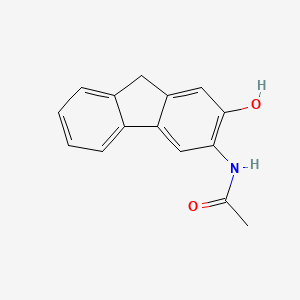
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
